Superior Synthetic Utility: 6-Hydrazinopurine vs. 6-Chloropurine for Tetrazolopurine Synthesis
6-Hydrazinopurine provides a significantly more efficient synthetic route to 7H-tetrazolo[5,1-i]purine compared to the analogous 6-chloropurine pathway. The synthesis from 6-hydrazinopurine via nitrosation yields the target tetrazolopurine at 70%, whereas the alternative route using 6-chloropurine and sodium azide yields the same product in only a 'low yield' [1].
| Evidence Dimension | Synthetic Yield of 7H-tetrazolo[5,1-i]purine |
|---|---|
| Target Compound Data | 70% yield |
| Comparator Or Baseline | 6-Chloropurine (CAS 87-42-3) - 'low yield' (exact percentage not provided but described as low) |
| Quantified Difference | >70% yield vs. 'low yield' |
| Conditions | Nitrosation of 6-hydrazinopurine vs. reaction of 6-chloropurine with sodium azide [1] |
Why This Matters
For procurement and laboratory planning, selecting 6-hydrazinopurine over 6-chloropurine for tetrazolopurine synthesis directly translates to higher material efficiency and reduces the time and cost associated with purification of low-yield reactions.
- [1] Giner-Sorolla, A. (1970). Reactions of 6‐hydrazino‐, 6‐hydroxylaminopurines and related derivatives. Journal of Heterocyclic Chemistry, 7(1), 75-79. View Source
